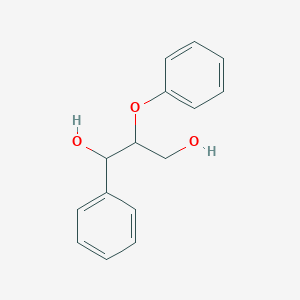
2-Phenoxy-1-phenylpropane-1,3-diol
Vue d'ensemble
Description
2-Phenoxy-1-phenylpropane-1,3-diol is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . It is a white solid with a distinct odor and is known for its reactivity due to the presence of hydroxyl groups . This compound is commonly used as an intermediate in organic synthesis for the production of various other organic compounds .
Méthodes De Préparation
2-Phenoxy-1-phenylpropane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reaction of phenoxybenzene with sodium hydroxide . The reaction conditions typically include a controlled temperature and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
2-Phenoxy-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent oxidation . Major products formed from these reactions include various substituted phenylpropane derivatives .
Applications De Recherche Scientifique
2-Phenoxy-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-phenylpropane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors . The hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various biological molecules . These interactions can modulate the activity of enzymes and affect biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-phenylpropane-1,3-diol can be compared with other similar compounds such as:
2-Phenyl-1,3-propanediol: This compound has similar structural features but lacks the phenoxy group, which affects its reactivity and applications.
2-Methyl-2-phenoxy-1-phenylpropan-1-ol: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual hydroxyl groups and phenoxy substitution, which confer specific reactivity and versatility in organic synthesis .
Propriétés
IUPAC Name |
2-phenoxy-1-phenylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-11-14(18-13-9-5-2-6-10-13)15(17)12-7-3-1-4-8-12/h1-10,14-17H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAUKTKCUURWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




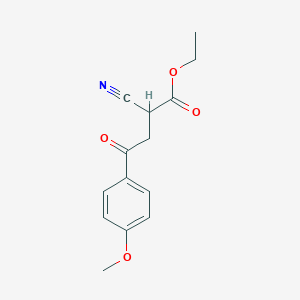

![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B6335071.png)

![[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol](/img/structure/B6335086.png)
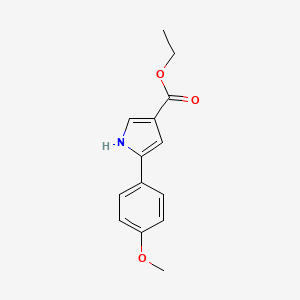
![Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B6335092.png)
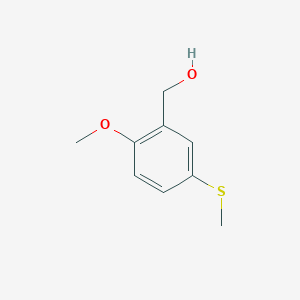
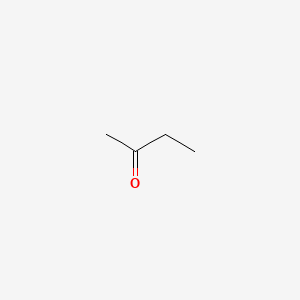
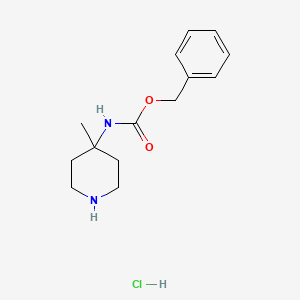

![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
